molecular formula C21H24N6OS B3015711 (2-(methylthio)phenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1049350-06-2

(2-(methylthio)phenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No. B3015711
CAS RN: 1049350-06-2
M. Wt: 408.52
InChI Key: NQFHZWMNBRFKLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired configuration and the starting materials available. Typically, reactions involving the formation of tetrazole rings or the introduction of piperazine groups require specific conditions and catalysts .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research on related pyridine and pyrazole derivatives has shown promising antimicrobial activities. For instance, compounds synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid demonstrated variable and modest activity against bacterial and fungal strains, highlighting the potential of similar compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011). Additionally, novel 1,5-disubstituted pyrazole and isoxazole derivatives exhibited good antibacterial and antifungal activity, further indicating the application of such compounds in addressing microbial resistance (Sanjeeva, Narendra, & Venkata, 2022).

Antagonistic and Agonistic Activities

Compounds with structures involving piperazine and related heterocycles have been studied for their interaction with receptors, such as the CB1 cannabinoid receptor. For example, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide demonstrated potent and selective antagonistic properties, which could be significant in developing treatments targeting the endocannabinoid system (Shim et al., 2002).

Material Science Applications

In the realm of material science, compounds with similar structures have been evaluated for their properties as emitters in thermally activated delayed fluorescence (TADF) devices. For instance, compounds like Bis(4-(9′-phenyl-9H,9′H-[3,3′-bicarbazol]-9-yl)phenyl)methanone showed high efficiency and blue emission color in TADF devices, highlighting their potential use in the development of OLED technologies (Kim, Choi, & Lee, 2016).

Mechanism of Action

The biological activity of this compound would depend on its ability to interact with biological targets, such as proteins or DNA. This could be predicted using computational methods or determined experimentally .

properties

IUPAC Name

[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(2-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6OS/c1-16-7-9-17(10-8-16)27-20(22-23-24-27)15-25-11-13-26(14-12-25)21(28)18-5-3-4-6-19(18)29-2/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFHZWMNBRFKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC=CC=C4SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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